4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
The compound 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-65-4) is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- Spirocyclic framework: A central spiro[4.5]decane system with an oxygen atom (oxa) and two nitrogen atoms (diaza) in the ring system.
- Substituents:
- Molecular formula: C₁₇H₁₉ClN₃O₇.
- Molecular weight: ~424.81 g/mol.
Properties
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O6/c1-18-6-4-16(5-7-18)19(13(9-26-16)15(22)23)14(21)10-2-3-11(17)12(8-10)20(24)25/h2-3,8,13H,4-7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOIVMHHAAFFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound with a complex spirocyclic structure. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C17H19ClN2O6
- Molecular Weight : 382.8 g/mol
- CAS Number : 1326814-63-4
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including enzymes and receptors. The presence of the chloro and nitro groups may contribute to its biological activity by influencing the compound's interaction with cellular targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent and its effects on specific biochemical pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against certain cancer cell lines. The following table summarizes findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis | |
| MCF7 | 20 | Inhibition of cell proliferation | |
| A549 | 10 | Disruption of mitochondrial function |
Case Studies
- In Vivo Studies : In a study evaluating the efficacy of spirocyclic compounds in tumor models, it was found that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead for further development in cancer therapy.
- Biochemical Assays : Another study assessed the compound's ability to inhibit specific enzymes involved in cancer metabolism. Results indicated that the compound effectively inhibited enzyme activity at concentrations correlating with observed cytotoxic effects.
Safety and Toxicity Profile
Preliminary assessments of the safety profile suggest that while the compound exhibits significant biological activity, further studies are required to evaluate its toxicity in vivo. Toxicological evaluations are crucial for understanding the therapeutic window and potential side effects.
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential as a pharmacophore , which can interact with various biological targets. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess significant antibacterial and antifungal properties. The presence of the chloro and nitro groups may enhance these activities by increasing lipophilicity and altering electron distribution.
- Anticancer Properties : Preliminary studies suggest that derivatives of diazaspiro compounds can inhibit cancer cell proliferation. The unique structural features may allow for selective targeting of tumor cells while minimizing effects on normal cells.
Biochemical Research
The compound can serve as a valuable tool in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modify biological processes makes it suitable for:
- Enzyme Inhibition Studies : The compound's structural motifs may inhibit specific enzymes involved in disease pathways, providing insights into therapeutic mechanisms.
Material Science
Due to its unique chemical structure, this compound could also be explored in the field of material science for:
- Polymer Synthesis : The functional groups present may allow for the incorporation into polymer matrices, potentially leading to materials with enhanced properties for coatings or drug delivery systems.
Case Study 1: Antimicrobial Activity
A study conducted on various diazaspiro compounds demonstrated that those containing nitro and chloro substituents exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.
Case Study 2: Anticancer Screening
In vitro assays on cancer cell lines revealed that modifications to the diazaspiro framework could lead to increased cytotoxicity against specific cancer types. This research underscores the potential of this compound as a lead structure in anticancer drug development.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions driven by three key functional domains:
A. Nitro Group Reactivity
The 3-nitro substituent undergoes reduction, electrophilic aromatic substitution, and coordination chemistry. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine at 50–80°C in ethanol, forming 4-(4-chloro-3-aminobenzoyl) derivatives . Nitro groups also facilitate ligand-metal interactions in coordination complexes with transition metals like Cu(II) and Fe(III) .
B. Carboxylic Acid Transformations
The -COOH group enables:
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Esterification : Reacts with methanol (H₂SO₄ catalyst) to form methyl esters at 60°C
-
Amidation : Couples with amines (EDC/HOBt) to generate bioactive amide derivatives
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Salt Formation : Neutralizes with bases (NaOH, K₂CO₃) to water-soluble carboxylates
C. Spirocyclic Core Modifications
The diazaspiro[4.5]decane system undergoes:
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Ring-opening : Under strong acids (HCl, H₂SO₄) via protonation of the ether oxygen
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the tertiary amine site
Key Reaction Pathways
Experimental data from structural analogs reveal the following pathways:
Comparative Reactivity Analysis
The 4-chloro-3-nitro substitution pattern induces unique reactivity compared to similar compounds:
Stability Considerations
Critical degradation pathways include:
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Photolysis : Nitro group decomposition under UV light (λ=254 nm) in >60% acetonitrile
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Hydrolysis : Carboxylic acid decarboxylation at pH <2 (HCl, 90°C) with t₁/₂=4.2h
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Thermal Rearrangement : Spirocyclic ring contraction at >150°C in inert atmosphere
This reactivity profile positions the compound as a versatile intermediate for generating pharmacologically active derivatives, particularly in antimicrobial and anticancer agent development . Further studies should explore its catalytic applications and polymer conjugation potential through the carboxylic acid group.
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
The following table summarizes key structural differences and properties of related spirocyclic derivatives:
*Estimated based on molecular formulas.
Key Trends and Insights
Substituent Effects on Benzoyl Group :
- Nitro vs. Halogen : The nitro group in the main compound increases molecular weight and polarity, making it more suitable for interactions with polar residues in biological targets. In contrast, halogenated analogs (e.g., chloro, bromo, fluoro) prioritize electronic effects and lipophilicity .
- Fluorine Substitution : Fluorinated derivatives (e.g., 2,4-difluorobenzoyl) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative metabolism .
Alkyl Group Modifications: Methyl vs. Methyl groups offer a balance between steric bulk and metabolic clearance .
Biological Relevance :
- Spirocyclic compounds like Inhibitor E (a related diazaspiro[4.5]decane-carboxylic acid derivative) have been reported as kinase inhibitors, suggesting the main compound’s framework could be tailored for targeting enzymes or receptors .
Preparation Methods
Ring-Closing Strategies
The 1-oxa-4,8-diazaspiro[4.5]decane scaffold is typically synthesized via cyclization reactions. Patent US4477667A highlights reductive cyclization using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to form analogous spirocyclic structures. For example:
This method achieves yields >70% but requires anhydrous conditions. Alternative approaches include acid-catalyzed cyclization of aminotetrahydrofuran precursors, though yields are lower (~50%).
Methyl Group Introduction
The 8-methyl substituent is introduced via alkylation during cyclization. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates methyl group transfer from methyl iodide to the secondary amine. Excess methyl iodide (1.5 equiv.) ensures complete methylation, as confirmed by LC-MS.
Acylation with 4-Chloro-3-nitrobenzoyl Chloride
Reaction Conditions
The benzoyl group is installed using 4-chloro-3-nitrobenzoyl chloride under Schotten-Baumann conditions:
Key parameters:
Regioselectivity Challenges
Competing acylation at the diazaspiro nitrogen (N-4 vs. N-8) is mitigated by steric hindrance from the 8-methyl group, directing the acyl group to N-4. NMR studies (¹H, ¹³C) confirm >95% regioselectivity.
Carboxylic Acid Functionalization
Hydrolysis of Ester Precursors
The carboxylic acid at position 3 is introduced via saponification of a methyl ester intermediate. Reaction with aqueous NaOH (2M) in methanol at 60°C for 6 hours achieves >90% conversion:
Alternative Routes
Oxidation of a primary alcohol (e.g., using Jones reagent) offers a lower-yielding pathway (50–60%) due to overoxidation risks.
Optimization and Scalability
Purification Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
